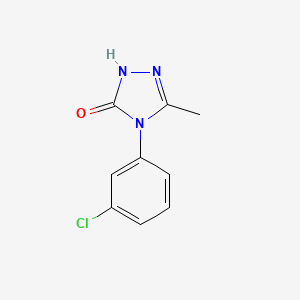

4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

4-(3-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYKNLNMRGPUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazoles exhibit notable antimicrobial properties. For instance, compounds similar to 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli. A study highlighted that Mannich base derivatives of triazoles displayed good antimicrobial activities against multiple test microorganisms, indicating potential for development into effective antimicrobial agents .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. In vitro studies have indicated that certain triazole compounds can inhibit the growth of human cancer cell lines. For example, specific triazole derivatives were found to exhibit cytotoxic effects against cervical and bladder cancer cell lines . The structure-activity relationship in these compounds suggests that modifications may enhance their potency.

Antiparasitic Activity

The compound has been evaluated for its anthelmintic activity against nematodes such as Heligmosomoides polygyrus. In vivo studies indicate that triazole derivatives can effectively target parasitic infections in both humans and animals, offering a promising avenue for treatment .

Fungicidal Properties

Triazoles are widely recognized for their fungicidal properties. Research has shown that compounds like 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one can inhibit fungal growth, making them suitable candidates for agricultural fungicides. The mechanism often involves disruption of ergosterol biosynthesis in fungi, which is crucial for fungal cell membrane integrity .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported properties:

Structural and Electronic Comparisons

- Substituent Effects : The 3-chlorophenyl group in the target compound offers moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like nitro or trifluoromethyl (e.g., ). In contrast, analogs with hydroxyl groups (e.g., 4a, ) exhibit hydrogen-bonding capacity, increasing solubility and bioavailability.

- Heterocyclic Hybrids : Compounds combining triazolone with thiadiazole or oxadiazole rings () show enhanced bioactivity due to additional heteroatoms, whereas the target compound’s simpler structure may limit multitarget interactions.

Physicochemical Properties

- Melting Points : Methyl and chloro substituents generally increase melting points via hydrophobic interactions. For example, compound 9b () melts at 214–216°C, while hydroxyl-containing analogs (e.g., 4a) may have higher melting points due to hydrogen bonding.

- Spectral Data : The target compound’s FT-IR and NMR profiles would align with reported triazolones, featuring C=O (~1,670 cm⁻¹) and aromatic C-H (~3,000 cm⁻¹) stretches .

Key Research Findings

Substituent-Driven Bioactivity : Chloro and hydroxy groups significantly enhance antimicrobial efficacy compared to alkyl chains (e.g., vs. ).

Hybrid Scaffolds : Triazolones fused with thiadiazole () or metal-coordinating Schiff bases () exhibit broader applications than the standalone target compound.

Biological Activity

The compound 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a derivative of the 1,2,4-triazole class known for its diverse biological activities including antimicrobial, antifungal, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent studies and provides a comprehensive analysis of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is with a molecular weight of approximately 223.66 g/mol. The presence of the chlorophenyl group is significant as it influences the compound's biological interactions.

Antimicrobial Activity

Research has shown that various triazole derivatives exhibit significant antimicrobial properties. A study on related compounds found that triazole derivatives demonstrated activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The specific activity of 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one against these pathogens remains to be fully characterized but is expected to be promising due to structural similarities with known active compounds.

Anticonvulsant Activity

The anticonvulsant potential of triazole derivatives has been highlighted in several studies. For instance, a derivative known as TP-315 showed significant efficacy in animal models for tonic-clonic seizures and drug-resistant epilepsy . This suggests that 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one may possess similar anticonvulsant properties due to its structural framework which allows interaction with voltage-gated sodium channels .

Toxicological Profile

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Studies on related triazole compounds have indicated that they do not exhibit nephrotoxic or hepatotoxic effects at therapeutic doses . For instance, biochemical tests on liver enzymes such as ALT and AST showed no significant changes in treated groups compared to controls (p > 0.05), suggesting a favorable safety profile for long-term use .

Case Studies and Experimental Findings

The mechanism by which 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its biological effects may involve modulation of neurotransmitter systems or direct interaction with microbial cell membranes. The triazole ring can participate in hydrogen bonding and π-stacking interactions that are critical for binding to biological targets.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one?

Answer:

The compound can be synthesized via condensation reactions. A typical approach involves refluxing a triazolone precursor (e.g., 5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one) with a substituted aromatic aldehyde (e.g., 3-chlorobenzaldehyde) in absolute ethanol for 3 hours under acidic or basic conditions. Microwave-assisted synthesis (175–200 W) significantly reduces reaction time and improves yield compared to conventional reflux . Purification is achieved via recrystallization from ethanol or dimethyl sulfoxide/water mixtures.

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

1H- and 13C-NMR in CDCl3 or DMSO-d6 are critical for confirming the triazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and substituent positions. IR spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns .

Basic: How can antimicrobial activity be evaluated for this compound?

Answer:

Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For fungi (e.g., C. albicans), employ agar diffusion assays. Include positive controls (e.g., ciprofloxacin) and assess synergy with known antibiotics via checkerboard assays .

Advanced: How can computational modeling predict thermal decomposition pathways?

Answer:

Combine ab initio molecular dynamics (AIMD) and density functional theory (DFT) to simulate high-temperature trajectories. AIMD identifies dominant pathways (e.g., C–NO2 homolysis or HONO formation), while DFT calculates energy barriers for hydrogen migration or ring-opening mechanisms. For example, the energy barrier for HONO loss via hydrogen migration is ~38.0 kcal/mol .

Advanced: What strategies resolve contradictions in biological activity data across derivatives?

Answer:

Controlled experiments varying substituents (e.g., halogen position, electron-withdrawing groups) can isolate structure-activity relationships (SAR). For example, replacing the 3-chlorophenyl group with a 4-fluorophenyl moiety may enhance antimicrobial potency due to increased lipophilicity. Use ANOVA to statistically validate differences in activity .

Advanced: How are enzyme inhibition assays (e.g., glutathione reductase) designed for triazolone derivatives?

Answer:

Purify the target enzyme (e.g., human erythrocyte glutathione reductase).

Use spectrophotometry to monitor NADPH oxidation at 340 nm.

Calculate IC50 values from dose-response curves.

Validate binding via molecular docking (AutoDock Vina) and compare inhibition kinetics with known inhibitors (e.g., carmustine) .

Advanced: What substituent modifications optimize pharmacological activity?

Answer:

- Mannich bases : Introduce N-methylpiperazine or morpholine via microwave-assisted Mannich reactions to enhance solubility and blood-brain barrier penetration.

- Schiff bases : Condense with indole-3-carboxaldehyde to improve π-π stacking interactions with enzyme active sites .

Advanced: How does microwave irradiation improve synthetic efficiency?

Answer:

Microwave irradiation (200 W) reduces reaction times from hours to minutes by enhancing dipole polarization. For example, cyclocondensation of triazolones with aldehydes achieves >85% yield in 20 minutes vs. 3 hours under reflux. Monitor reaction progress via TLC and optimize power settings to prevent decomposition .

Advanced: What ADME/Tox parameters should be prioritized in preclinical studies?

Answer:

- Lipinski’s Rule of Five : Ensure logP < 5, molecular weight < 500 Da.

- hERG inhibition : Patch-clamp assays to assess cardiac toxicity risk.

- CYP450 metabolism : Use liver microsomes to identify major metabolites.

- Ames test : Screen for mutagenicity .

Advanced: How to validate computational predictions of thermal stability experimentally?

Answer:

Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature.

Compare with DFT-predicted activation energies (e.g., 38.0 kcal/mol for HONO loss).

Use gas chromatography-mass spectrometry (GC-MS) to identify gaseous decomposition products (e.g., NO2, HCN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.